BenchChemオンラインストアへようこそ!

H-Lys(isopropyl)-OH

Protein-protein interaction Cytochrome c oxidase Binding affinity

H-Lys(isopropyl)-OH (CAS 5977-09-3, molecular formula C9H20N2O2, molecular weight 188.27 g/mol ) is an Nε-alkylated L-lysine derivative featuring an isopropyl substituent on the side-chain ε-amino group. In solid-phase peptide synthesis (SPPS), this modification introduces steric bulk and hydrophobicity at the lysine side chain, reducing its nucleophilicity compared to unmodified lysine while preserving the positive charge at physiological pH.

Molecular Formula C9H20N2O2
Molecular Weight 188.27
Cat. No. B1579035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(isopropyl)-OH
Molecular FormulaC9H20N2O2
Molecular Weight188.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(isopropyl)-OH (N6-Isopropyl-L-lysine) Procurement and Basic Differentiation Overview


H-Lys(isopropyl)-OH (CAS 5977-09-3, molecular formula C9H20N2O2, molecular weight 188.27 g/mol ) is an Nε-alkylated L-lysine derivative featuring an isopropyl substituent on the side-chain ε-amino group. In solid-phase peptide synthesis (SPPS), this modification introduces steric bulk and hydrophobicity at the lysine side chain, reducing its nucleophilicity compared to unmodified lysine while preserving the positive charge at physiological pH . The isopropyl group distinguishes this compound from smaller Nε-alkyl analogs (e.g., Nε-methyl-L-lysine) by differentially modulating protein-binding affinity, proteolytic susceptibility, and chromatographic retention [1][2].

Why H-Lys(isopropyl)-OH Cannot Be Reliably Replaced by Generic Nε-Alkyl-Lysine Analogs


Nε-alkyl lysine analogs are not functionally interchangeable because the size and branching of the Nε-alkyl substituent governs critical molecular recognition events, including protein-protein binding affinity, susceptibility to proteolytic cleavage, and chromatographic behavior during purification and analytical characterization [1]. For example, the isopropyl substituent in H-Lys(isopropyl)-OH—a branched, 3-carbon moiety—reduces binding affinity to cytochrome c oxidase by 4-fold compared to native cyt c [2], whereas the dimethyl analog (Nε,Nε-dimethyllysine) produces a 6-fold reduction [2]. Similarly, the isopropyl group renders the modified lysine residue resistant to trypsin digestion [3], while monomethyllysine retains partial trypsin susceptibility [4]. These quantitative functional divergences mean that substituting one Nε-alkyl-lysine for another without experimental validation will alter biological activity, proteolytic stability, and analytical detection in ways that are not predictable a priori [1][3][4]. The following guide provides the empirical evidence for these differentiation dimensions.

Quantitative Differentiation Evidence for H-Lys(isopropyl)-OH Versus Closest Nε-Alkyl-Lysine Analogs


Nε-Isopropyl Modification Causes a 4-Fold Reduction in Cytochrome c Oxidase Binding Affinity Relative to Native Cytochrome c

In a direct head-to-head comparison within a single study, cytochrome c modified at all 19 lysine residues with Nε-isopropyl groups [(Nε-isopropyl)19 cyt c] exhibited a 4-fold reduction in association constant for binding to bovine cytochrome c oxidase compared to native cytochrome c [1]. By comparison, the (Nε,Nε-dimethyl)19 cyt c derivative exhibited a 6-fold reduction [1]. Binding was assessed using absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) spectroscopy, with all derivatives binding at a 1:1 heme c per heme aa3 ratio [1].

Protein-protein interaction Cytochrome c oxidase Binding affinity Nε-alkyllysine

ε-N-Isopropyllysine Elutes Between Phenylalanine and Histidine on Standard Amino Acid Analysis, Enabling Unambiguous Detection

Upon reductive isopropylation of lysine residues in model peptides (Gly-Gly-Lys-Arg, Arg-Lys-Asp-Val-Tyr, Pro-Gly-Lys-Ala-Arg), the resulting ε-N-isopropyllysine was shown to elute between phenylalanine and histidine on standard amino acid analysis—a position distinct from unmodified lysine and from methylated lysine derivatives [1]. This chromatographic shift, attributable to the increased hydrophobicity of the isopropyl group, allows for unambiguous identification and quantification of isopropyl-modified lysine residues in acid hydrolysates of modified peptides or proteins [1].

Amino acid analysis Chromatographic retention Peptide mapping Modified lysine

ε-N-Isopropyllysine Confers Trypsin Resistance, Unlike Unmodified Lysine Residues

Brown and Greenberg (1984) demonstrated that ε-N-isopropyllysine residues in model peptides are not effective substrates for trypsin [1], in stark contrast to unmodified lysine residues which are specifically recognized and cleaved at their C-terminal side by trypsin. This property differs from monomethyllysine, which retains partial susceptibility to trypsin hydrolysis as shown by Jois and Kim (1977) [2]. The loss of trypsin recognition is attributed to the steric bulk of the isopropyl group blocking access to the ε-amino recognition element required for trypsin binding.

Proteolytic stability Trypsin resistance Peptide mapping Modified lysine

Lys(iPr) Is a Key Pharmacophoric Residue in FDA-Approved Degarelix, Enabling Clinical Translation of H-Lys(isopropyl)-OH in Peptide Therapeutics

H-Lys(isopropyl)-OH (abbreviated as Lys(iPr) or Ilys) is a validated building block in two clinically important GnRH/LHRH antagonists: Degarelix (FDA-approved for prostate cancer) and Antide (a reference LHRH antagonist). In Degarelix, the sequence Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH₂ , Lys(iPr) occupies position 8, contributing to the compound's picomolar GnRH receptor antagonism (pIC₅₀ = 9.24, corresponding to IC₅₀ = 0.58 nM) [1]. In the Antide series, Lys(iPr) at position 8 was shown to be integral for high antiovulatory activity: Antide achieved 100% antiovulatory activity at 1.0 µg/rat and 36% at 0.5 µg/rat, with significant duration of action following 10 µg injection 44 hours prior to agonist challenge [2]. Substitution at position 8 with residues other than Lys(iPr) (e.g., Arg, His) altered both potency and histamine-release profiles, confirming residue-specific functional differentiation [2].

GnRH antagonist Degarelix Antide Peptide drug LHRH antagonist

Isopropyl-Modified Casein Preserves Native-Protein Functional Properties While Dimethyl Modification Can Abolish Them

When the ε-amino groups of κ-casein B were converted to ε-N-isopropyllysine residues (retaining charge but adding steric bulk), the native properties of κ-casein B—specifically its capacity to stabilize αs₁-casein in the presence of Ca²⁺—were fully conserved [1]. In contrast, conversion to homocitrulline (uncharged) abolished this protective colloid function after modification of only five of nine lysine residues per monomer [1]. Conversion to ε-N,N-dimethyllysine (which also retains charge) was reported to alter protein-protein interaction properties to a greater extent than isopropyl modification in other protein systems [2]. The in vivo nutritional study further confirmed that isopropyl-modified casein, when supplemented with free lysine, supported 'nearly normal or normal growth' in rats, demonstrating that the isopropyl modification does not impair digestibility or introduce toxicity at nutritionally relevant levels [3].

Protein engineering Casein functionality Reductive alkylation ε-amino modification

Optimal Research and Procurement Scenarios for H-Lys(isopropyl)-OH Based on Quantitative Differentiation Evidence


Peptide Drug Candidate Development Requiring Defined Proteolytic Stability Profiles

When designing peptide therapeutics where trypsin-mediated degradation is a known clearance pathway, H-Lys(isopropyl)-OH provides a validated solution. Its demonstrated trypsin resistance [1] allows strategic placement of Lys(iPr) at positions otherwise susceptible to proteolytic cleavage, without requiring extensive medicinal chemistry optimization of the core sequence. The precedent of FDA-approved Degarelix, which employs Lys(iPr) at position 8 [2], provides a regulatory pathway template that reduces the risk associated with using non-proteinogenic amino acid building blocks in clinical candidates.

Protein Engineering Where Preserving Native-Like Conformation and Function Is Critical

For protein modification studies—such as preparing NMR probes via reductive alkylation [1]—H-Lys(isopropyl)-OH-modified protein derivatives retain native-like functional properties better than dimethyllysine derivatives. The κ-casein stabilization data demonstrate full conservation of protective colloid function when lysine residues are converted to ε-N-isopropyllysine [2], whereas dimethylation of proteins can cause precipitation in lysozyme and ovotransferrin systems [3]. This makes isopropyl modification the superior choice when the experimental objective requires minimal perturbation of protein structure and interaction interfaces.

Development of GnRH/LHRH Antagonist Peptides with Favorable Pharmacological Profiles

H-Lys(isopropyl)-OH is a critical building block at position 8 of GnRH antagonist pharmacophores. Quantitative structure-activity data from the Antide series show that Lys(iPr) at position 8 is integral to achieving high antiovulatory activity (100% AOA at 1.0 µg/rat) with negligible histamine release [1]. The building block's availability in Fmoc-protected form (Fmoc-Lys(iPr,Boc)-OH) enables direct incorporation via standard SPPS workflows [2], facilitating rapid analogue generation for lead optimization campaigns targeting the GnRH receptor.

Quality Control and Analytical Characterization of Modified Peptide Products

The well-characterized chromatographic behavior of ε-N-isopropyllysine—eluting between phenylalanine and histidine on standard amino acid analysis [1]—provides a robust analytical marker for quality control. In regulated peptide manufacturing environments, this distinct retention position enables unambiguous identification and quantification of Lys(iPr) incorporation efficiency and product purity, supporting batch release testing and stability studies required for IND/NDA filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Lys(isopropyl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.